molecular formula C22H26N6O2S B2883543 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 896313-64-7

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2883543
CAS No.: 896313-64-7
M. Wt: 438.55
InChI Key: OABUYSGQZSNHEI-UHFFFAOYSA-N
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Description

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Evaluation

Synthesis and Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal properties against the cotton leafworm, highlighting the potential agricultural applications of similar compounds (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

Research into N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has shown promise in antimicrobial screening, underscoring the potential of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Antitumor Activity of Acetamide Derivatives

Novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives have been synthesized and evaluated for antitumor activity, providing insights into the design of cancer therapeutics (Alqasoumi et al., 2009).

Chemical Structure and Characterization

Characterization of Thiophene Derivatives

The synthesis and structural elucidation of thiophene acetamide derivatives have been conducted, emphasizing the importance of structural analysis in the development of chemical compounds for various applications (Rani et al., 2015).

Cascade Reactions of Thioureido-Acetamides

Research on thioureido-acetamides demonstrates their utility in one-pot cascade reactions to synthesize various heterocycles, highlighting their versatility in organic synthesis (Schmeyers & Kaupp, 2002).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups, such as the pyrrole and triazole rings

Mode of Action

The presence of the pyrrole and triazole rings could potentially facilitate interactions with biological targets .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given the presence of the pyrrole and triazole rings, it is possible that the compound could interfere with pathways involving proteins or enzymes that recognize these structures

Pharmacokinetics

The presence of the cyclohexyl and acetamide groups could potentially influence the compound’s solubility and permeability, which in turn could affect its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It is possible that the compound could exert its effects by modulating the activity of its target proteins or enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its interactions with biological targets .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-16(29)23-18-9-11-19(12-10-18)24-20(30)15-31-22-26-25-21(17-7-3-2-4-8-17)28(22)27-13-5-6-14-27/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUYSGQZSNHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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